3-Methylquinoxaline-2-carboxylic acid

Vue d'ensemble

Description

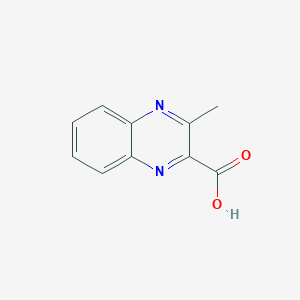

L’acide 3-méthylquinoxaline-2-carboxylique est un composé organique aromatique hétérocyclique de formule moléculaire C10H8N2O2. Il s’agit d’un dérivé de la quinoxaline, comportant un groupe acide carboxylique en position deux et un groupe méthyle en position trois du cycle quinoxaline.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l’acide 3-méthylquinoxaline-2-carboxylique implique généralement la réaction de la 3-méthylquinoxaline avec des réactifs appropriés pour introduire le groupe acide carboxylique. Une méthode courante consiste à utiliser de l’ester acétoacétique, du diméthylformamide (DMF) et du carbonate de potassium (K2CO3) dans des conditions contrôlées . La réaction se déroule par la formation d’un intermédiaire, qui est ensuite hydrolysé pour donner le produit désiré.

Méthodes de production industrielle

La production industrielle de l’acide 3-méthylquinoxaline-2-carboxylique peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, utilisant souvent des techniques avancées telles que la chromatographie liquide haute performance (CLHP) pour la purification .

Analyse Des Réactions Chimiques

Types de réactions

L’acide 3-méthylquinoxaline-2-carboxylique subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former de l’acide quinoxaline-2,3-dicarboxylique.

Réduction : Les réactions de réduction peuvent convertir le groupe acide carboxylique en alcool ou en aldéhyde.

Substitution : Les réactions de substitution nucléophile peuvent se produire au niveau du cycle quinoxaline, conduisant à la formation de divers dérivés.

Réactifs et conditions courantes

Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont utilisés.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent l’acide quinoxaline-2,3-dicarboxylique, le 3-méthylquinoxaline-2-carboxaldéhyde et divers dérivés quinoxaline substitués .

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have revealed that derivatives of 3-methylquinoxaline, including MQCA, exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study developed new 3-methylquinoxaline derivatives that were tested against HepG-2 (liver cancer) and MCF-7 (breast cancer) cells. The most promising derivative showed potential as a VEGFR-2 inhibitor, indicating its role in angiogenesis inhibition, which is crucial for tumor growth .

Table 1: Cytotoxicity of MQCA Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 11e | HepG-2 | X | VEGFR-2 inhibition |

| 11g | MCF-7 | Y | Induces apoptosis |

Antibacterial Properties

MQCA has been investigated for its antibacterial properties against various pathogens. A notable study demonstrated its effectiveness in inhibiting the growth of specific plant pathogenic bacteria. The compound exhibited a broad spectrum of antimicrobial activity, making it a candidate for developing new bactericides .

Table 2: Antibacterial Efficacy of MQCA

| Pathogen | Inhibition Rate (%) at 200 µg/mL |

|---|---|

| Acinetobacter spp. | 61.88 |

| Pseudomonas spp. | 53.19 |

Reference Standard in Food Safety

MQCA is utilized as a reference standard in food safety testing, particularly for detecting residues of olaquindox, an antibiotic used in animal husbandry. The compound's stability and reliability as a reference material are critical for ensuring compliance with safety regulations in food products .

Table 3: Stability Data of MQCA in Various Conditions

| Temperature (°C) | % Recovery at t=0 months | % Recovery at t=6 months |

|---|---|---|

| -20 | 110.5 | 100.5 |

| Room Temp | 110.0 | 22.5 |

| +37 | 22.0 | 1.5 |

Case Study 1: Anticancer Research

In a study conducted on the anticancer properties of MQCA derivatives, researchers synthesized several compounds and evaluated their cytotoxic effects using cell cycle analysis and apoptosis assays. The results indicated that certain derivatives not only inhibited cell proliferation but also triggered apoptotic pathways through the activation of caspases, highlighting their potential as therapeutic agents against cancer .

Case Study 2: Antibacterial Efficacy

A field study assessed the protective and curative effects of MQCA against bacterial fruit blotch disease in melon plants caused by Acinetobacter. The results showed that treatment with MQCA significantly reduced disease severity compared to untreated controls, demonstrating its practical application in agriculture as an eco-friendly bactericide .

Mécanisme D'action

Le mécanisme d’action de l’acide 3-méthylquinoxaline-2-carboxylique implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il a été démontré qu’il induisait un stress oxydant dans les cellules en perturbant l’équilibre des espèces réactives de l’oxygène (ROS) et des défenses antioxydantes . Cela peut entraîner des dommages cellulaires et l’apoptose par l’activation des voies mitochondriales et la régulation des gènes impliqués dans les réponses au stress oxydant .

Comparaison Avec Des Composés Similaires

Composés similaires

Acide quinoxaline-2-carboxylique : Ne possède pas le groupe méthyle en position trois.

3-Méthylquinoxaline : Ne possède pas le groupe acide carboxylique en position deux.

Acide quinoxaline-2,3-dicarboxylique : Contient un groupe acide carboxylique supplémentaire en position trois.

Unicité

L’acide 3-méthylquinoxaline-2-carboxylique est unique en raison de la présence à la fois du groupe méthyle et du groupe acide carboxylique, qui confèrent une réactivité chimique et une activité biologique distinctes. Cette combinaison de groupes fonctionnels en fait un composé précieux pour diverses applications dans la recherche et l’industrie .

Activité Biologique

Overview

3-Methylquinoxaline-2-carboxylic acid (MQCA) is a heterocyclic compound with notable biological activities, particularly in the fields of antimicrobial and anticancer research. Its molecular formula is C10H8N2O2, and it serves as a significant metabolite of olaquindox, an antibiotic used in veterinary medicine. This article delves into the various biological activities associated with MQCA, supported by recent research findings and case studies.

Antimicrobial Activity

Mechanism of Action

MQCA exhibits antimicrobial properties, particularly against Mycobacterium species. A study demonstrated that derivatives of quinoxaline-2-carboxylic acid, including MQCA, showed significant antimycobacterial activity. Compound 4 , a derivative of MQCA, displayed potent activity against M. tuberculosis, with a minimum inhibitory concentration (MIC) of 1.25 μg/mL . The mechanism involves DNA damage, as confirmed by whole-genome sequencing revealing mutations in specific genes associated with resistance .

Table 1: Antimicrobial Activity of 3-Methylquinoxaline Derivatives

| Compound | Target Organism | MIC (μg/mL) | Notes |

|---|---|---|---|

| 4 | M. tuberculosis | 1.25 | High activity, low toxicity in vivo |

| 5 | M. smegmatis | Varies | Structural modifications affected activity |

| 6 | E. faecalis | 0.4 - 1.9 | Comparable to standard antibiotics |

| 7 | C. albicans | 0.39 - 0.78 | High antifungal activity |

Anticancer Activity

Cell Cycle Regulation

Research indicates that MQCA can induce cell cycle arrest at the S phase in HepG2 cells, leading to cytotoxic effects . This property is crucial for its potential use in cancer therapy.

Case Study: VEGFR-2 Inhibition

In a study focusing on derivatives designed to inhibit VEGFR-2, compounds derived from MQCA were assessed for cytotoxicity against human cancer cell lines such as MCF-7 and HepG-2. The most promising derivative showed significant apoptotic effects through modulation of key apoptotic pathways involving caspases and Bcl-2 family proteins .

Table 2: Cytotoxic Effects of MQCA Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 11e | MCF-7 | <1 | Induces apoptosis via caspase activation |

| 12g | HepG-2 | <5 | Cell cycle arrest at S phase |

Biochemical Pathways

MQCA's biological activity is closely linked to oxidative stress pathways in cells. Studies have shown that it can alter gene expression and enzymatic activities, contributing to its cytotoxic effects in liver cells . The compound's interaction with biomolecules may involve enzyme inhibition or activation, leading to significant changes in cellular function.

Safety and Toxicity

While MQCA demonstrates promising biological activities, safety assessments are crucial for its therapeutic application. Studies indicate that while it has cytotoxic effects on cancer cells, its toxicity profile needs thorough evaluation in vivo to ensure safety for potential clinical use .

Propriétés

IUPAC Name |

3-methylquinoxaline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-6-9(10(13)14)12-8-5-3-2-4-7(8)11-6/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJPNADFNSANIPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424475 | |

| Record name | 3-Methyl-2-quinoxalinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74003-63-7 | |

| Record name | 3-Methyl-2-quinoxalinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-2-quinoxalinecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.